molecular formula C12H13ClN2 B2645737 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole CAS No. 1864056-01-8

3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole

Cat. No.: B2645737
CAS No.: 1864056-01-8
M. Wt: 220.7
InChI Key: OPFONDVFAHVQLK-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a chloromethyl group and a phenylethyl group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole typically involves the reaction of 1-(2-phenylethyl)-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the formation of the chloromethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems are often employed to ensure precise control over reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the pyrazole ring can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

Scientific Research Applications

3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-phenylethyl)-1H-pyrazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    3-(bromomethyl)-1-(2-phenylethyl)-1H-pyrazole: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity.

    3-(hydroxymethyl)-1-(2-phenylethyl)-1H-pyrazole: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.

Uniqueness

3-(chloromethyl)-1-(2-phenylethyl)-1H-pyrazole is unique due to its chloromethyl group, which provides a versatile handle for further functionalization through substitution reactions

Properties

IUPAC Name

3-(chloromethyl)-1-(2-phenylethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c13-10-12-7-9-15(14-12)8-6-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFONDVFAHVQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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